

# Commercial Suppliers and Technical Data for Research-Grade 2-Methyl-4-heptanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methyl-4-heptanone

Cat. No.: B1210533

[Get Quote](#)

This technical guide provides an in-depth overview of commercial suppliers offering research-grade **2-Methyl-4-heptanone** (CAS: 626-33-5), complete with quantitative data, experimental protocols, and workflow visualizations for researchers, scientists, and professionals in drug development.

## Overview of 2-Methyl-4-heptanone

**2-Methyl-4-heptanone**, also known as isobutyl propyl ketone, is a specialty organic chemical. [1][2][3] Its molecular formula is C<sub>8</sub>H<sub>16</sub>O, and it has a molecular weight of approximately 128.21 g/mol. [4] In research settings, it can be used as a chemical standard, a starting material for synthesis, or in studies of its biological properties, such as its role as an alarm pheromone in certain ant species. [5][6] Ensuring high purity is critical for reliable and reproducible experimental results.

## Commercial Suppliers

Several chemical suppliers provide research-grade **2-Methyl-4-heptanone**. The following table summarizes key suppliers and their typical product specifications. Researchers should always consult the specific lot's Certificate of Analysis (CofA) for precise data.

| Supplier                         | Purity Specification                                                    | Available Quantities | Notes                                                                      |
|----------------------------------|-------------------------------------------------------------------------|----------------------|----------------------------------------------------------------------------|
| TCI America                      | >99.0% (GC) <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> | 5 mL, 25 mL          | A leading manufacturer of specialty organic chemicals. <a href="#">[1]</a> |
| Santa Cruz Biotechnology         | Not specified                                                           | Inquire              | Classified as a Dangerous Good for transport. <a href="#">[2]</a>          |
| BOC Sciences                     | Not specified                                                           | Inquire              | Supplier of research chemicals and biochemicals. <a href="#">[1]</a>       |
| Sigma-Aldrich (via Combi-Blocks) | 97%                                                                     | Inquire              | A major supplier for life science and technology.                          |

## Physicochemical Properties

The table below outlines the key physical and chemical properties of **2-Methyl-4-heptanone**, compiled from various supplier and database sources.

| Property          | Value                                                                                   | Source                                                      |
|-------------------|-----------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 626-33-5                                                                                | <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Molecular Formula | C8H16O                                                                                  | <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Molecular Weight  | 128.21 g/mol                                                                            | <a href="#">[4]</a>                                         |
| Appearance        | Colorless to very pale yellow liquid                                                    | <a href="#">[1]</a> <a href="#">[7]</a>                     |
| Boiling Point     | 155 °C at 760 mmHg                                                                      | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a> |
| Density           | 0.81 g/cm³ (at 20°C)                                                                    | <a href="#">[7]</a>                                         |
| Flash Point       | 44 °C (111.2 °F)                                                                        | <a href="#">[7]</a>                                         |
| Solubility        | Soluble in alcohol; Water solubility: 1371 mg/L at 25°C (estimated) <a href="#">[1]</a> |                                                             |
| Vapor Pressure    | 2.44 mmHg at 25°C (estimated)                                                           | <a href="#">[1]</a>                                         |

## Experimental Protocols

High-purity **2-Methyl-4-heptanone** is essential for accurate analytical and synthetic work. Below are detailed methodologies for common experimental procedures.

This protocol is a standard method for assessing the purity and identity of volatile compounds like **2-Methyl-4-heptanone**.

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent HP-5MS).[10]
- Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]
- Oven Temperature Program:

- Initial temperature at 40°C, hold for 2 minutes.[10]
- Ramp temperature to 250°C at a rate of 10°C/min.[10]
- Injector:
  - Temperature: 250°C.[10]
  - Injection Volume: 0.2 µL.[10]
  - Split Ratio: 10:1.[10]
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
  - Source Temperature: 230°C.[10]
  - Scan Range: m/z 20–500.[10]
  - Data Analysis: The resulting mass spectrum is compared against a reference library (e.g., NIST) for compound identification. Purity is determined by the relative area of the primary peak.[3][10]

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.

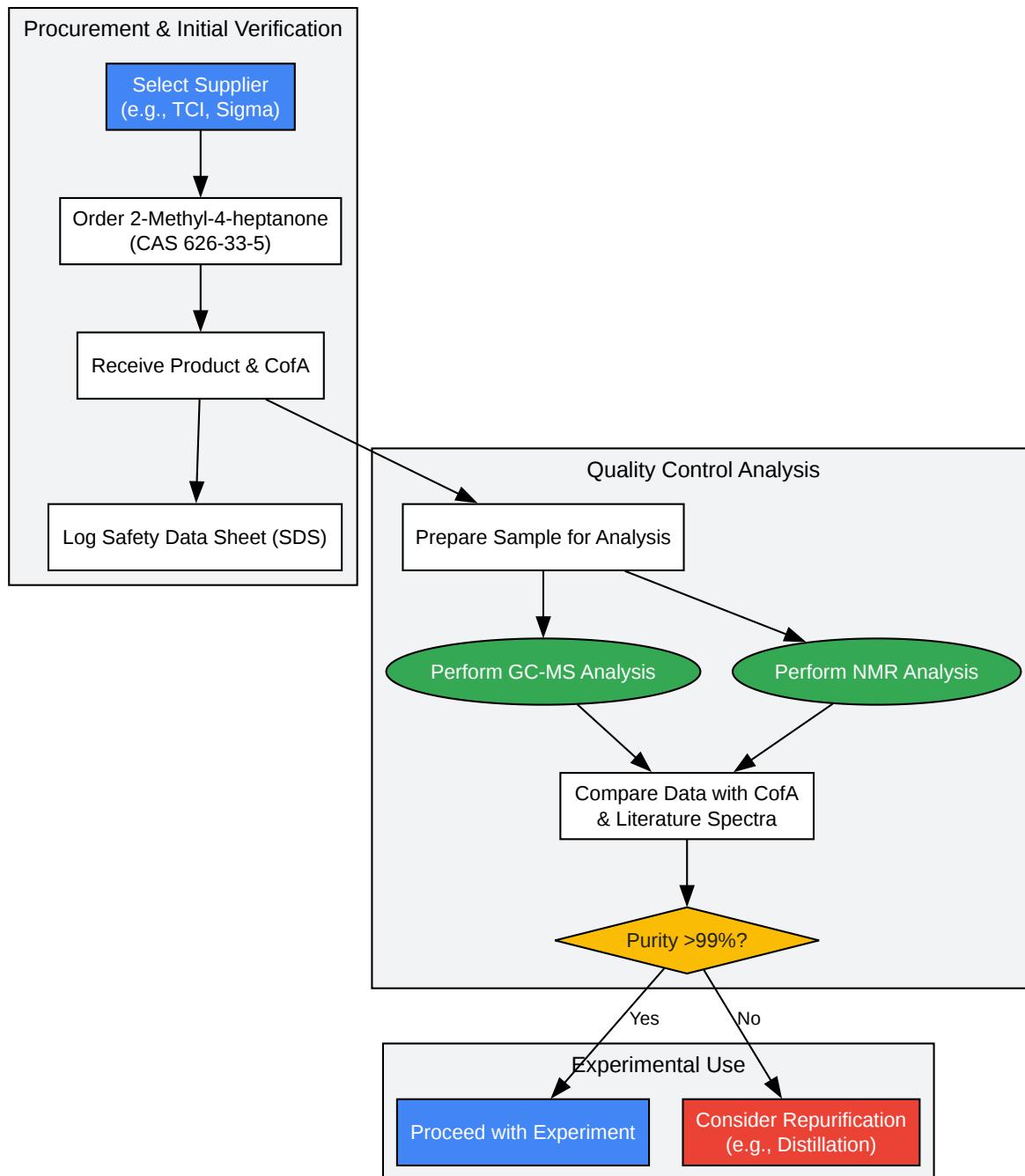
- Instrumentation: A standard NMR spectrometer (e.g., Varian A-60 or equivalent).[4]
- Sample Preparation: Dissolve a small amount of **2-Methyl-4-heptanone** in a deuterated solvent (e.g., CDCl<sub>3</sub>).
- Data Acquisition: Acquire the <sup>1</sup>H NMR spectrum.
- Expected Chemical Shifts (δ) and Splitting Patterns:
  - Protons on C1 and C1': Doublet around 0.9 ppm (6H), corresponding to the two methyl groups of the isobutyl moiety.
  - Protons on C6: Multiplet around 2.1 ppm (1H), corresponding to the CH group.

- Protons on C3: Doublet around 2.2 ppm (2H), adjacent to the carbonyl group.
- Protons on C5: Triplet around 2.4 ppm (2H), adjacent to the carbonyl group.
- Protons on C2: Multiplet around 1.6 ppm (2H), part of the propyl chain.
- Protons on C1 (propyl): Triplet around 0.9 ppm (3H), the terminal methyl group of the propyl chain.
- (Note: Exact chemical shifts and multiplicities may vary based on the solvent and instrument resolution).[11][12]

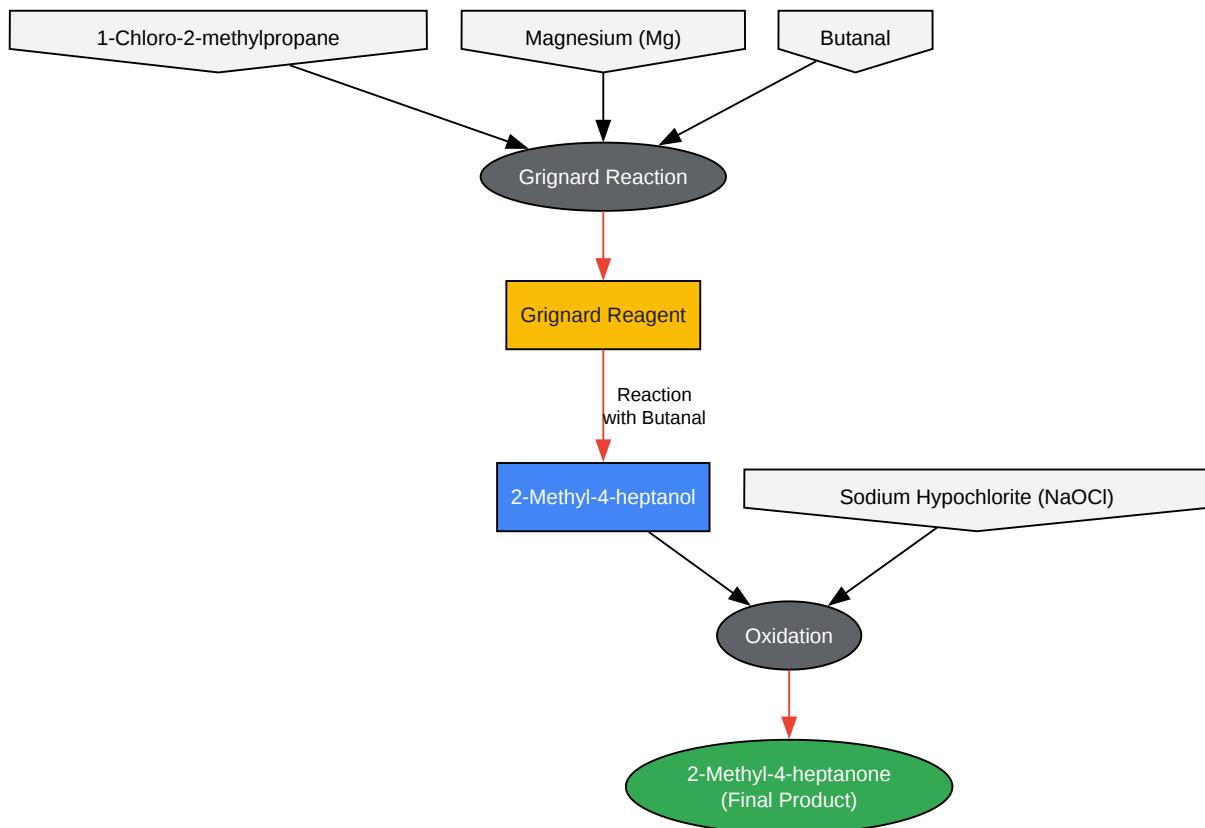
A common laboratory-scale synthesis involves a two-step process: a Grignard reaction followed by oxidation.[5][13]

- Step 1: Grignard Reaction to form 2-Methyl-4-heptanol

- Prepare a Grignard reagent from 1-chloro-2-methylpropane and magnesium turnings in anhydrous diethyl ether.
- Add butanal dropwise to the Grignard reagent solution while cooling in an ice bath to control the exothermic reaction.
- After the addition is complete, stir the mixture at room temperature.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Methyl-4-heptanol.


- Step 2: Oxidation to **2-Methyl-4-heptanone**

- Dissolve the crude 2-Methyl-4-heptanol in acetic acid and place it in a cold water bath.[5]
- Add an aqueous sodium hypochlorite (NaOCl) solution dropwise over 30 minutes, maintaining the temperature between 15–25°C.[5]


- After addition, continue stirring for 1.5 hours at room temperature.[5]
- Add water and extract the product with dichloromethane.[5]
- Wash the combined organic layers, dry, and remove the solvent. The resulting crude product can be purified by distillation.

## Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the procurement and use of research-grade **2-Methyl-4-heptanone**.

[Click to download full resolution via product page](#)

Caption: Workflow for procurement and quality control of **2-Methyl-4-heptanone**.



[Click to download full resolution via product page](#)

Caption: Simplified two-step synthesis pathway for **2-Methyl-4-heptanone**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-methyl-4-heptanone, 626-33-5 [thegoodscentscompany.com]
- 2. scbt.com [scbt.com]
- 3. 4-Heptanone, 2-methyl- [webbook.nist.gov]
- 4. 2-Methyl-4-heptanone | C8H16O | CID 69378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 2-Methyl-4-heptanone 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. 2-Methyl-4-heptanone 99.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. chegg.com [chegg.com]
- 12. homework.study.com [homework.study.com]
- 13. research.rug.nl [research.rug.nl]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Data for Research-Grade 2-Methyl-4-heptanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210533#commercial-suppliers-of-research-grade-2-methyl-4-heptanone]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)